3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-13-5-7-14(8-6-13)24-11-9-17(22)21-18-20-16(12-25-18)15-4-2-3-10-19-15/h2-8,10,12H,9,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFDLZDJHPCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of antitumor , anticonvulsant , and antibacterial effects. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Chemical Formula : C17H17N3O2S
- Molecular Weight : 329.4 g/mol
- Key Functional Groups : Thiazole ring, methoxyphenyl group, and pyridine moiety.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in various cancer cell lines. The compound has demonstrated promising results in vitro:
- IC50 Values : The compound exhibited an IC50 of approximately 1.61 µg/mL against certain cancer cell lines, indicating potent cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HT29 | 1.61 |
| A-431 | 1.98 |
The presence of electron-donating groups such as methoxy at the para position on the phenyl ring enhances the anticancer activity by improving interactions with biological targets .
Anticonvulsant Activity
In anticonvulsant studies, thiazole derivatives have shown effectiveness in various models. The compound was evaluated for its ability to protect against seizures induced by pentylenetetrazol (PTZ). The SAR analysis revealed that modifications to the thiazole and phenyl rings significantly affect anticonvulsant efficacy:
- Protection Rate : The compound provided a high protection rate against tonic-clonic seizures, suggesting its potential as an anticonvulsant agent .
Antibacterial Activity
The antibacterial properties of thiazole derivatives are well-documented. The compound's structure suggests it may possess activity against Gram-positive bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies reported an MIC of 31.25 µg/mL for Gram-positive strains, indicating effective antibacterial action .
Case Studies and Experimental Findings
-
Antitumor Efficacy in Vivo :
- A study demonstrated that the administration of the compound in a murine model resulted in reduced tumor size compared to control groups, supporting its antitumor potential.
- Mechanistic Insights :
- Comparative Analysis :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
Pyridin-4-yl-thiazole () alters binding orientation due to positional isomerism, affecting target engagement .
Propanamide Chain Modifications :
- Thioether vs. Sulfonyl : The thioether group in the target compound offers moderate electron-donating effects, whereas sulfonyl groups () enhance polarity and hydrogen-bond acceptor capacity .
- Methoxy vs. Fluoro Substituents : The 4-methoxyphenyl group (target) improves metabolic stability compared to 4-fluorophenyl (GSK1570606A), as methoxy is less prone to oxidative degradation .
Biological Activity Trends: Compounds with pyridinyl-thiazole cores (e.g., GSK1570606A, target) are frequently associated with kinase inhibition, leveraging the heterocycle’s ability to occupy ATP-binding pockets .
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound is unavailable, inferences can be made:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
